

Application of Sodium Perfluorohexanoate in Environmental Monitoring: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sodium perfluorohexanoate*

Cat. No.: *B1260489*

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Introduction

Sodium perfluorohexanoate (PFHxA) is a short-chain per- and polyfluoroalkyl substance (PFAS) of increasing environmental concern. Due to its widespread use in various industrial and consumer products, its high persistence, and mobility in the environment, accurate and sensitive monitoring of PFHxA in different environmental matrices is crucial. This document provides detailed application notes and experimental protocols for the analysis of **sodium perfluorohexanoate** in environmental samples, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for detecting trace levels of PFHxA.

Data Presentation

The following tables summarize the quantitative data for the analysis of perfluorohexanoic acid (PFHxA) using various analytical methods.

Table 1: Quantitative Performance Data for Solid Phase Extraction of PFHxA from Water Samples

Parameter	Value	Method/Reference
Recovery	96% (RSD: 3%)	EPA Method 1633 (Wastewater) [1]
76 - 119%	Drinking Water [2]	
72 - 120%	Surface Water [2]	
Method Detection Limit (MDL)	0.14 - 14 ng/L	General Water Matrices [2]
0.08 - 0.2 ng/L	Drinking Water (EPA 537.1) [3]	
Limit of Quantification (LOQ)	2.97 - 4.92 ng/L	General Water Matrices [4]
2 - 200 ng/L	Surface, Sewage, and Seawater [5]	

Table 2: LC-MS/MS Parameters for PFHxA Analysis

Parameter	Value	Source
Precursor Ion (m/z)	313.0	[6]
Product Ion (m/z)	269.0	[6]
Collision Energy (V)	12	[7]
Isotopically Labeled Internal Standard	¹³ C ₂ -PFHxA	[8]
Precursor Ion (m/z) of IS	314.97856	[7]
Product Ion (m/z) of IS	269.9866	[7]
Collision Energy (V) of IS	10	[7]

Experimental Protocols

Protocol 1: Analysis of PFHxA in Drinking Water by EPA Method 537.1

This protocol outlines the determination of PFHxA in drinking water using solid-phase extraction (SPE) and LC-MS/MS, based on EPA Method 537.1.[8]

1. Sample Collection and Preservation:

- Collect water samples in polypropylene bottles.
- Preserve samples by adding Trizma® preservative to a final concentration of 1.25 g per 250 mL of sample.

2. Sample Preparation (Solid-Phase Extraction):

- Fortify a 250 mL water sample with an isotopically labeled surrogate standard (e.g., ¹³C₂-PFHxA).
- Condition a Styrene-Divinylbenzene (SDVB) SPE cartridge (e.g., 500 mg/6 mL) by passing methanol followed by reagent water.
- Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
- Wash the cartridge with reagent water to remove interferences.
- Dry the cartridge under vacuum for 5 minutes.[3]
- Elute the analytes from the cartridge with methanol.
- Concentrate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[3]
- Reconstitute the residue in 1 mL of 96% methanol/4% water containing internal standards.[3]

3. Instrumental Analysis (LC-MS/MS):

- LC Column: C18 column (e.g., Phenomenex Gemini 3 µm C18).[9]
- Mobile Phase A: 20 mM ammonium acetate in water.[7]
- Mobile Phase B: Methanol.[7]

- Gradient: Establish a suitable gradient to achieve separation of PFHxA from other PFAS.
- Flow Rate: 0.300 mL/min.[\[7\]](#)
- Injection Volume: 10 μ L.
- MS Detection: Use a triple quadrupole mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the precursor to product ion transitions for both native PFHxA and its labeled internal standard as detailed in Table 2.

Protocol 2: Analysis of PFHxA in Wastewater, Surface Water, and Groundwater by EPA Method 1633

This protocol is for the analysis of PFHxA in various non-potable water matrices using SPE and LC-MS/MS, as outlined in the draft EPA Method 1633.[\[1\]](#)[\[10\]](#)[\[11\]](#)

1. Sample Collection and Handling:

- Collect samples in high-density polyethylene (HDPE) or polypropylene bottles.
- Store samples at ≤ 6 °C and protect from light.

2. Sample Preparation (Solid-Phase Extraction):

- Spike a 500 mL water sample with a solution containing isotopically labeled internal standards.
- Condition a Weak Anion Exchange (WAX) SPE cartridge (e.g., Agilent Bond Elut PFAS WAX, 250 mg) with 1% methanolic ammonium hydroxide, followed by 0.3 M formic acid.[\[1\]](#)
- Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[\[1\]](#)
- Wash the cartridge with reagent water and then with a solution of 1:1 0.1M formic acid/methanol.[\[1\]](#)
- Dry the cartridge under vacuum for 15 seconds.[\[1\]](#)

- Elute the analytes with 1% methanolic ammonium hydroxide into a polypropylene tube.[\[1\]](#)
- Add relevant standards to the final extract prior to LC/MS analysis. No further concentration is typically required for this method.[\[1\]](#)

3. Instrumental Analysis (LC-MS/MS):

- LC System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system.[\[11\]](#)
- LC Column: C18 reversed-phase column.
- Mobile Phase and Gradient: Similar to EPA 537.1, using ammonium acetate buffered water and methanol.
- MS Detection: Triple quadrupole mass spectrometer operating in negative ion MRM mode.
- MRM Transitions: Use the transitions specified in Table 2 for PFHxA and its labeled internal standard.

Protocol 3: Analysis of PFHxA in Soil and Sediment by EPA Method 1633

This protocol describes the extraction and analysis of PFHxA from solid matrices.[\[12\]](#)

1. Sample Preparation and Extraction:

- Homogenize the solid sample.
- Weigh a portion of the sample (e.g., 5 grams of sediment) into a polypropylene tube.
- Spike the sample with isotopically labeled internal standards.
- Extract the sample with basic methanol.
- Perform cleanup of the extract using carbon and SPE cartridges.[\[12\]](#)

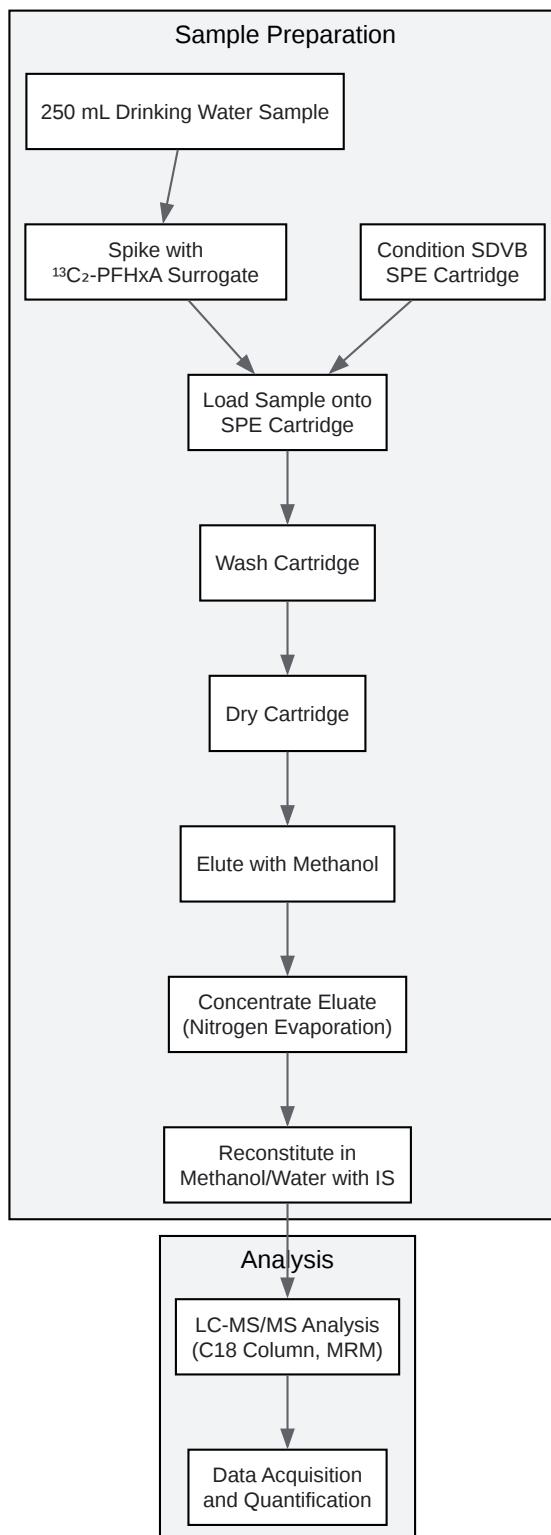
2. Instrumental Analysis (LC-MS/MS):

- The analysis of the final extract is carried out using LC-MS/MS with the same parameters as described for water samples in Protocol 2.

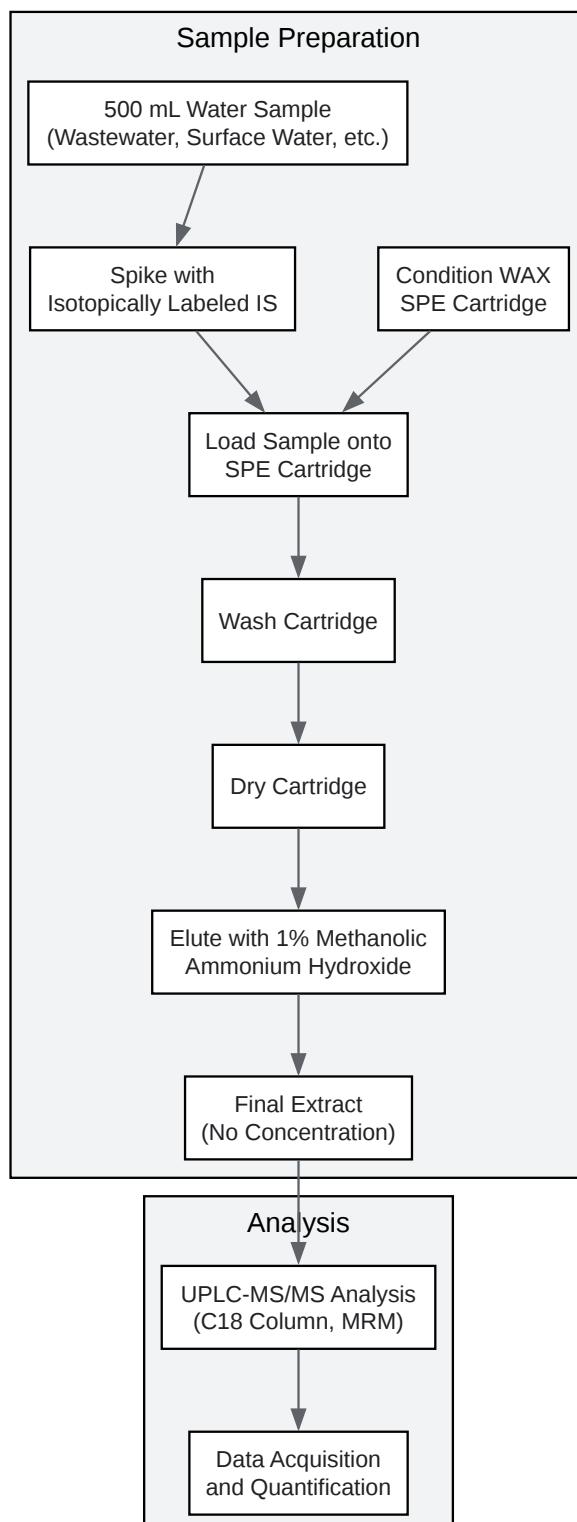
Visualizations

The following diagrams illustrate the key experimental workflows for the analysis of **sodium perfluorohexanoate** in environmental samples.

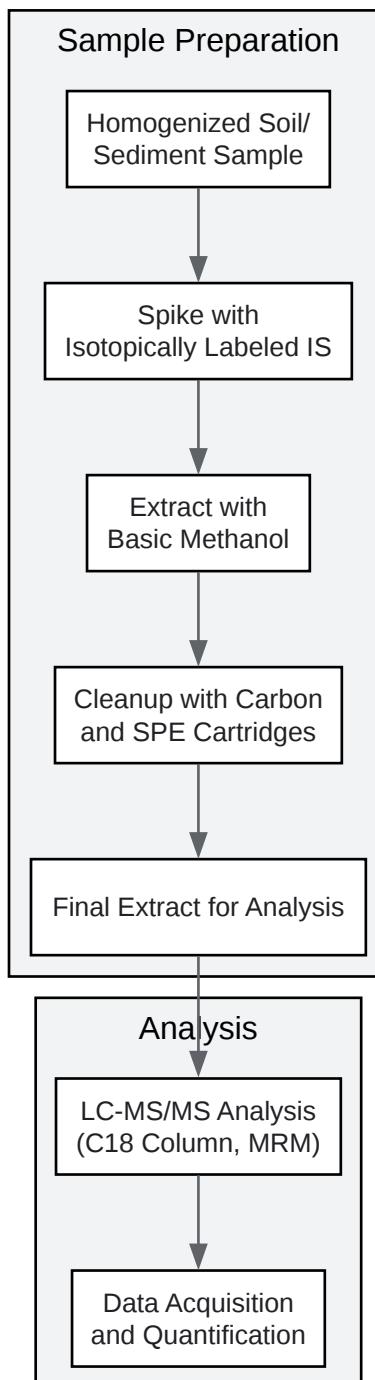
Workflow for PFHxA Analysis in Drinking Water (EPA Method 537.1)



Workflow for PFHxA Analysis in Non-Potable Water (EPA Method 1633)



Workflow for PFHxA Analysis in Soil/Sediment (EPA Method 1633)

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